(E)-5-Tetradecene

描述

BenchChem offers high-quality (E)-5-Tetradecene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-Tetradecene including the price, delivery time, and more detailed information at info@benchchem.com.

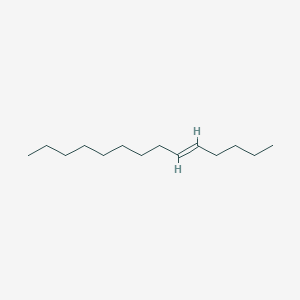

Structure

3D Structure

属性

IUPAC Name |

(E)-tetradec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIFAVVHRQZYGO-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880854 | |

| Record name | 5-tetradecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41446-66-6 | |

| Record name | 5-Tetradecene, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tetradecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TETRADECENE, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MV8XMM426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

(E)-5-Tetradecene chemical properties and structure

An In-Depth Technical Guide to (E)-5-Tetradecene: Chemical Properties and Structure

Introduction

(E)-5-Tetradecene is a linear alkene, a type of hydrocarbon characterized by the presence of a carbon-carbon double bond.[1] Its chemical formula is C14H28.[1][2][3][4] The designation "(E)-5-" indicates that the double bond is located between the fifth and sixth carbon atoms in the fourteen-carbon chain, and the substituents around the double bond are in the trans configuration. This compound is found in some natural sources, such as the essential oil of long pepper (Piper longum), and serves as an intermediate in organic synthesis.[1]

Chemical and Physical Properties

The physicochemical properties of (E)-5-tetradecene are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C14H28 | [1][2][3][4] |

| Molecular Weight | ~196.37 g/mol | [1][2][3] |

| CAS Number | 41446-66-6 | [1][2][4] |

| IUPAC Name | (E)-tetradec-5-ene | [3] |

| Boiling Point | Estimated around 250 °C | [1] |

| Density | Approximately 0.8 g/cm³ at 20 °C | [1] |

| XLogP3 | 6.9 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 10 | [2] |

| Exact Mass | 196.219100893 Da | [2][3] |

| Complexity | 113 | [2][3] |

| Kovats Retention Index | Standard non-polar: 1378, 1386, 1387 | [3] |

Chemical Structure

The molecular structure of (E)-5-tetradecene consists of a 14-carbon chain with a double bond at the C5 position.[1] The "(E)" prefix, from the German entgegen meaning "opposite", signifies that the alkyl chains on either side of the double bond are on opposite sides. This geometric isomerism, also known as cis-trans isomerism, significantly influences the molecule's physical properties and reactivity compared to its cis- or (Z)- counterpart, (Z)-5-tetradecene.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (E)-5-tetradecene can be found in specialized chemical literature. Below are generalized methodologies for common procedures involving this compound.

Synthesis of (E)-5-Tetradecene

(E)-5-tetradecene can be synthesized through various organic chemistry reactions. Two common methods include:

-

Dehydrohalogenation: This method involves the elimination of a hydrogen halide from an alkyl halide. For instance, treating 5-bromotetradecane with a strong base like potassium hydroxide can yield a mixture of tetradecene isomers, from which (E)-5-tetradecene can be isolated.[1]

-

Alkene Metathesis: This reaction involves the redistribution of alkene bonds. (E)-5-tetradecene can be synthesized from other alkenes using catalysts based on tungsten or molybdenum complexes.[1] The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity for the (E)-isomer.

Spectroscopic Analysis

The structure and purity of (E)-5-tetradecene are typically confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[6][7] The molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 196.37).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[7][8] The chemical shifts and coupling constants of the vinyl protons in the 1H NMR spectrum are characteristic of the (E)-configuration of the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C double bond through its characteristic stretching vibration.[7] For trans-alkenes, this peak is typically found in the region of 960-975 cm-1.

Biological Activity and Significance

While (E)-5-tetradecene itself is not reported to have significant direct biological activity, it is a component of some natural products.[1] Related alkene compounds have been investigated for various biological activities. For example, 1-tetradecene has been identified as having antimicrobial, antioxidant, and anticancer properties.[1] Other long-chain alkenes have been reported to possess antimicrobial and cytotoxic activities.[9] The presence of compounds like (E)-5-tetradecene in natural extracts contributes to the overall bioactivity of the extract.

Visualizations

General Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and identification of a specific compound, such as (E)-5-tetradecene, from a natural source.

Caption: Workflow for natural product isolation and characterization.

Typical Reactions of Alkenes

This diagram shows some of the characteristic chemical reactions that (E)-5-tetradecene can undergo, owing to the reactivity of its double bond.

Caption: Common chemical reactions of (E)-5-tetradecene.

References

- 1. Buy (E)-5-Tetradecene (EVT-413006) | 41446-66-6 [evitachem.com]

- 2. (E)-5-Tetradecene|lookchem [lookchem.com]

- 3. 5-Tetradecene, (5E)- | C14H28 | CID 5353013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Tetradecene, (E)- [webbook.nist.gov]

- 5. 5-Tetradecene, (Z)- [webbook.nist.gov]

- 6. 5-Tetradecene, (E)- [webbook.nist.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Physical Properties of (E)-5-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

(E)-5-Tetradecene is a linear alkene with the chemical formula C₁₄H₂₈. As an unsaturated hydrocarbon, its physical characteristics are crucial for its application in organic synthesis and material science. The "E" designation in its nomenclature refers to the entgegen (opposite) configuration of the alkyl groups across the carbon-carbon double bond, which influences its molecular geometry and physical properties.[1] This guide provides a detailed overview of the known physical properties of (E)-5-Tetradecene, outlines standard experimental protocols for their determination, and presents a logical workflow for such analyses.

Core Physical Properties

The physical properties of (E)-5-Tetradecene are comparable to other long-chain alkenes.[2][3] They are primarily dictated by weak intermolecular van der Waals forces (London dispersion forces), which increase with molecular size.[4] The presence of the double bond introduces a slight polarity but does not significantly alter properties like boiling point compared to its alkane analogue, tetradecane.

Data Presentation

The quantitative physical and chemical properties of (E)-5-Tetradecene are summarized in the table below. It is important to note that some values are estimated based on data from similar compounds, a common practice for less-studied chemicals.

| Property | Value | Source |

| IUPAC Name | (E)-tetradec-5-ene | [5] |

| CAS Number | 41446-66-6 | [1][5] |

| Molecular Formula | C₁₄H₂₈ | [1][5][6] |

| Molecular Weight | 196.37 g/mol | [1][5][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Characteristic hydrocarbon smell | [1] |

| Boiling Point | ~ 250 °C (estimated) | [1] |

| Melting Point | ~ -20 °C (estimated) | [1] |

| Density | ~ 0.8 g/cm³ at 20 °C | [1] |

| Solubility in Water | 0.0139 mg/L at 25 °C (estimated) | [7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other non-polar solvents.[1][3] | |

| Kovats Retention Index | Standard non-polar: 1378, 1386, 1387 | [5] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a liquid alkene like (E)-5-Tetradecene.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of liquid organic compounds.[7][8][9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 300 °C range)

-

Heating apparatus (e.g., Thiele tube with high-boiling mineral oil, or an aluminum heating block)[10]

-

Rubber band or thread for attachment

-

Stand and clamp

Procedure:

-

Pour approximately 0.5 mL of (E)-5-Tetradecene into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly and immerse it in the heating bath (Thiele tube or heating block). The heat source should not be in direct contact with the test tube.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's temperature has exceeded its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the sample closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10] Record this temperature.

-

For accuracy, allow the bath to cool by 15-20 °C and repeat the determination.

Determination of Melting Point

Since (E)-5-Tetradecene is a liquid at room temperature with an estimated melting point of -20 °C, this procedure would require a cryo-cooling system. The general principle remains the same as for solid compounds.

Apparatus:

-

Capillary tube (sealed at one end)

-

Melting point apparatus with a cooling stage (or a Thiele tube with a suitable low-temperature bath fluid)

-

Low-temperature thermometer

-

Dry ice or liquid nitrogen for cooling

Procedure:

-

Introduce a small amount of liquid (E)-5-Tetradecene into the capillary tube via a syringe or by cooling the sample until it solidifies and can be packed.

-

Place the packed capillary tube into the cooling stage of the melting point apparatus.

-

Cool the sample until it is completely frozen.

-

Begin heating the sample very slowly (approximately 1-2 °C per minute).[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of solid melts (the end of the melting range).

-

A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[1][2]

Determination of Density

The density of a liquid is its mass per unit volume and can be determined accurately with standard laboratory equipment.[11][12]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or pycnometer (e.g., 5 mL or 10 mL) of known volume

-

Pipette

-

Temperature-controlled water bath

Procedure:

-

Carefully clean and dry the volumetric flask or pycnometer and measure its empty mass on the analytical balance. Record this as m₁.

-

Place the flask in a temperature-controlled bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate.

-

Using a pipette, carefully fill the flask with (E)-5-Tetradecene up to the calibration mark. Ensure no air bubbles are trapped.

-

Allow the filled flask to equilibrate to the bath temperature.

-

Measure the mass of the filled flask. Record this as m₂.

-

The mass of the liquid (m_liquid) is calculated as: m_liquid = m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m_liquid / V.

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound. Alkenes are non-polar and are expected to be insoluble in polar solvents like water and soluble in non-polar organic solvents.[2][4]

Apparatus:

-

Several small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Solvents: deionized water, ethanol, diethyl ether, hexane.

Procedure:

-

Label four separate test tubes for each solvent to be tested.

-

Add approximately 20 mg or 0.05 mL of (E)-5-Tetradecene to each test tube.

-

To the first test tube, add the first solvent (e.g., deionized water) dropwise, up to a total of 1 mL, shaking vigorously after each addition.[13][14]

-

Observe the mixture. If a single homogeneous phase forms, the compound is soluble. If two distinct layers remain or the mixture is cloudy, it is insoluble.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

Repeat steps 3-5 for the other solvents (ethanol, diethyl ether, hexane).

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical property.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. homesciencetools.com [homesciencetools.com]

- 7. tutorsglobe.com [tutorsglobe.com]

- 8. ivypanda.com [ivypanda.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

Spectroscopic Profile of (E)-5-Tetradecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-tetradecene. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of (E)-5-tetradecene in research and development settings.

Chemical Structure and Properties

(E)-5-Tetradecene is a long-chain unsaturated hydrocarbon with the following key characteristics:

| Property | Value |

| Chemical Formula | C₁₄H₂₈ |

| Molecular Weight | 196.37 g/mol [1][2] |

| CAS Number | 41446-66-6[1][2] |

| Structure | CH₃(CH₂)₃CH=CH(CH₂)₇CH₃ |

| Stereochemistry | trans (E) configuration at the C5-C6 double bond |

Spectroscopic Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopic data for (E)-5-tetradecene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-5-tetradecene is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for (E)-5-Tetradecene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | ~5 | [M]⁺ (Molecular Ion) |

| 167 | ~10 | [M - C₂H₅]⁺ |

| 139 | ~15 | [M - C₄H₉]⁺ |

| 125 | ~20 | [M - C₅H₁₁]⁺ |

| 111 | ~35 | [C₈H₁₅]⁺ |

| 97 | ~60 | [C₇H₁₃]⁺ |

| 83 | ~85 | [C₆H₁₁]⁺ |

| 69 | ~95 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~80 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for (E)-5-Tetradecene (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | -CH=CH- (Olefinic protons) |

| ~2.00 | m | 4H | -CH₂-CH= (Allylic protons) |

| ~1.26 | m | 18H | -(CH₂)₉- (Aliphatic protons) |

| ~0.88 | t | 6H | -CH₃ (Terminal methyl protons) |

Table 3: Predicted ¹³C NMR Data for (E)-5-Tetradecene (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~130.5 | -CH=CH- (Olefinic carbons) |

| ~32.6 | -CH₂-CH= (Allylic carbons) |

| ~31.9 | -(CH₂)ₙ- (Aliphatic carbons) |

| ~29.7 | -(CH₂)ₙ- (Aliphatic carbons) |

| ~29.3 | -(CH₂)ₙ- (Aliphatic carbons) |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-5-tetradecene is not publicly available. The following table lists the expected characteristic absorption bands for a trans-alkene.

Table 4: Predicted IR Absorption Bands for (E)-5-Tetradecene

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3020 | Medium | =C-H Stretch |

| 2955-2850 | Strong | C-H Stretch (Alkyl) |

| ~1670 | Weak | C=C Stretch (trans) |

| ~1465 | Medium | -CH₂- Bend |

| ~965 | Strong | =C-H Bend (trans, out-of-plane) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a liquid sample like (E)-5-tetradecene.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the neat liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through gas chromatography for volatile samples. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, positively charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (E)-5-tetradecene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid (E)-5-tetradecene is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.

-

Data Presentation: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an alkene like (E)-5-tetradecene.

Caption: Workflow for the spectroscopic analysis of (E)-5-Tetradecene.

References

(E)-5-Tetradecene: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Tetradecene is a long-chain unsaturated hydrocarbon with a range of potential applications in chemical synthesis and as a bioactive molecule. This technical guide provides an in-depth overview of its natural sources, biosynthesis, and the experimental protocols for its extraction and identification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of this compound.

Natural Occurrence of (E)-5-Tetradecene

(E)-5-Tetradecene has been identified as a constituent of the essential oil of Piper longum L. (long pepper), a plant with a long history of use in traditional medicine. The concentration of this compound can vary depending on the geographical origin and the part of the plant analyzed.

Quantitative Data

The following table summarizes the reported quantitative data for (E)-5-Tetradecene in the essential oil of Piper longum fruit.

| Plant Species | Plant Part | Geographic Origin | Method of Analysis | Concentration of (E)-5-Tetradecene (%) | Reference |

| Piper longum L. | Fruit | Binh Dinh, Vietnam | Steam Distillation, GC-MS | 2.73 | [1][2] |

| Piper longum L. | Not specified | Not specified | Not specified | Alkenes constitute 13.6% of the essential oil | [3][4] |

While some studies have analyzed the chemical composition of various Piper species, many do not specifically report the presence or quantity of (E)-5-Tetradecene, highlighting the need for further research to establish a more comprehensive understanding of its distribution.[1][2][5][6][7][8]

The presence of (E)-5-Tetradecene in the insect kingdom, either as a component of cuticular hydrocarbons or as a pheromone, has not been definitively established in the reviewed literature. While insects are known to produce a wide variety of long-chain alkenes, specific identification of the (E)-5- isomer of tetradecene is not commonly reported.

Biosynthesis of (E)-5-Tetradecene

The biosynthetic pathways leading to the formation of (E)-5-Tetradecene are not fully elucidated for this specific molecule. However, based on the well-established biosynthesis of other long-chain alkenes in plants and insects, a putative pathway can be proposed.

Biosynthesis in Plants

In plants, the biosynthesis of monounsaturated alkenes likely begins with fatty acid synthesis. The general pathway is as follows:

-

De novo fatty acid synthesis: Acetyl-CoA is converted to the C16 saturated fatty acid, palmitic acid, in the plastids.

-

Elongation: Palmitic acid is elongated to stearic acid (C18:0).

-

Desaturation: A Δ9-desaturase introduces a double bond into stearic acid to form oleic acid (C18:1Δ9).

-

Further Elongation and Modification: Oleic acid can then be further elongated by fatty acid elongase (FAE) complexes and subsequently modified through decarboxylation or other enzymatic reactions to yield various long-chain alkenes. The specific enzymes responsible for the production of a C14 alkene with a double bond at the 5-position from these precursors are yet to be identified.

The following diagram illustrates the proposed general pathway for alkene biosynthesis in plants.

Biosynthesis in Insects

In insects, cuticular hydrocarbons, including alkenes, are synthesized in specialized cells called oenocytes. The general pathway involves:

-

Fatty Acid Synthesis: Similar to plants, fatty acids are synthesized from acetyl-CoA.

-

Elongation: Fatty acid synthases and elongases produce very-long-chain fatty acids (VLCFAs).

-

Reductive and Decarbonylative Pathway: The VLCFAs are converted to long-chain aldehydes, which are then oxidatively decarbonylated by a P450 enzyme (CYP4G family) to produce the final hydrocarbon with one less carbon atom. The position of the double bond in the resulting alkene is determined by the regioselectivity of the desaturase enzymes acting on the initial fatty acid precursor.

The following diagram outlines the general workflow for insect hydrocarbon biosynthesis.

Experimental Protocols

The extraction and identification of (E)-5-Tetradecene from natural sources typically involve steam distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil from Piper longum

Method: Hydrodistillation

-

Sample Preparation: The fruits of Piper longum are air-dried and ground into a coarse powder.

-

Hydrodistillation: A known quantity of the powdered plant material is placed in a Clevenger-type apparatus. Distilled water is added to cover the material.

-

Extraction: The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected. The distillation process is typically carried out for 3-4 hours.

-

Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

Storage: The pure oil is stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

The following diagram illustrates the workflow for essential oil extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the components of the essential oil.

Typical GC-MS Parameters for Piper longum Essential Oil Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Compound Identification: The identification of (E)-5-Tetradecene and other constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

Conclusion

(E)-5-Tetradecene is a naturally occurring alkene found in the essential oil of Piper longum. While its presence in the insect world remains to be confirmed, the established biosynthetic pathways for long-chain alkenes in plants and insects provide a framework for understanding its formation. The detailed experimental protocols for extraction and GC-MS analysis provided in this guide offer a solid foundation for researchers to isolate and identify this compound from natural sources for further investigation into its potential biological activities and applications. Further research is warranted to explore the full extent of its natural occurrence and to elucidate the specific enzymatic steps involved in its biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. article.sapub.org [article.sapub.org]

- 3. phytojournal.com [phytojournal.com]

- 4. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

(E)-5-Tetradecene (CAS: 41446-66-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Tetradecene is a long-chain alkene that has been identified as a component in various natural sources, including the essential oil of Piper longum (long pepper).[1] While research directly focusing on the biological activities of (E)-5-Tetradecene is limited, its structural analogs and related long-chain alkenes have demonstrated potential as antimicrobial and cytotoxic agents, as well as components of insect pheromones. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of (E)-5-Tetradecene. It also explores the potential biological significance by examining the activities of structurally similar compounds and outlines detailed experimental protocols for its synthesis and analysis. This document aims to serve as a foundational resource for researchers investigating the potential applications of (E)-5-Tetradecene in drug development and other scientific fields.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for (E)-5-Tetradecene is presented below.

Table 1: Physicochemical Properties of (E)-5-Tetradecene

| Property | Value | Source |

| CAS Number | 41446-66-6 | [2] |

| Molecular Formula | C₁₄H₂₈ | [2] |

| Molecular Weight | 196.37 g/mol | [3] |

| IUPAC Name | (E)-tetradec-5-ene | [3] |

| Synonyms | trans-5-Tetradecene, (5E)-5-Tetradecene | [4] |

| Appearance | Colorless liquid (estimated) | [1] |

| Boiling Point | ~250 °C (estimated) | [1] |

| Density | ~0.8 g/cm³ at 20 °C (estimated) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| XLogP3 | 6.9 | [3] |

Table 2: Analytical Data for (E)-5-Tetradecene

| Analytical Method | Data | Source |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available from NIST. | [2] |

| Gas Chromatography | Kovats Retention Index, non-polar column, isothermal data available from NIST. | [5] |

| ¹H NMR | Spectral data for similar structures (e.g., trans-5-decene) are available and can be used for comparative analysis. | [6] |

| ¹³C NMR | Spectral data for similar structures (e.g., (5Z,7E)-5,7-hexadecadiene) are available and can be used for comparative analysis. | [7] |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of (E)-5-Tetradecene are not extensively published, general methods for the stereoselective synthesis of trans-alkenes are well-established. The Wittig reaction is a prominent method for this purpose.

General Experimental Protocol for the Synthesis of (E)-5-Tetradecene via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8][9] For the synthesis of (E)-5-Tetradecene, a stabilized ylide would be reacted with an appropriate aldehyde to favor the formation of the E-isomer.

Materials:

-

Triphenylphosphine

-

An appropriate n-alkyl bromide (e.g., 1-bromononane)

-

A suitable aldehyde (e.g., pentanal)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent. Add the n-alkyl bromide dropwise with stirring. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phosphonium salt. The salt often precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried.[10]

-

Formation of the Ylide: The dried phosphonium salt is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The formation of the ylide is indicated by a color change. The reaction is typically stirred for a period at low temperature.[11]

-

Wittig Reaction: The aldehyde (e.g., pentanal) is dissolved in anhydrous THF and added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[11]

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or hexanes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (E)-5-Tetradecene.[8]

General Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and purity assessment of volatile compounds like (E)-5-Tetradecene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for hydrocarbon analysis (e.g., SE-30, OV-101).[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized (E)-5-Tetradecene in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume of the sample into the GC. The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.[12]

-

MS Detection: As the components elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized by electron impact, and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The retention time of the peak corresponding to (E)-5-Tetradecene can be compared to that of an authentic standard. The mass spectrum of the peak can be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation of its identity.[2]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of (E)-5-Tetradecene is scarce in the current scientific literature. However, studies on structurally related long-chain alkenes and alkanes provide insights into its potential biological roles.

Antimicrobial and Antifungal Activity

While (E)-5-Tetradecene itself has not been extensively tested, its isomer, 1-tetradecene, has been identified as a component of plant extracts with antimicrobial and antioxidant properties.[1] The saturated analog, tetradecane, has been shown to possess broad antibacterial and antifungal properties.[13] These findings suggest that (E)-5-Tetradecene could be a candidate for antimicrobial screening.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Serial Dilution: (E)-5-Tetradecene is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity

The cytotoxicity of long-chain alkenes is an area of interest in drug development. Studies on other long-chain unsaturated hydrocarbons suggest that their cytotoxic effects can be influenced by chain length and the degree of unsaturation.[14] The potential for (E)-5-Tetradecene to exhibit cytotoxic activity against cancer cell lines warrants investigation.

General Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of (E)-5-Tetradecene for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Role as a Semiochemical

(E)-5-Tetradecene has been identified as a minor component in the sex pheromone blends of some insect species.[1] Pheromones are chemical signals that mediate interactions between individuals of the same species and have applications in pest management.[15] The role of (E)-5-Tetradecene in the chemical ecology of these insects is an area for further research.

Signaling Pathways and Mechanisms of Action (Hypothetical)

There is currently no direct evidence for any specific signaling pathways modulated by (E)-5-Tetradecene. The mechanisms of action for the biological activities of related long-chain hydrocarbons are not fully elucidated but are thought to involve disruption of cell membrane integrity or interaction with intracellular hydrophobic targets.

Visualizations

As there are no established signaling pathways for (E)-5-Tetradecene, the following diagrams illustrate a generalized synthetic workflow and a conceptual diagram of its potential biological activities based on related compounds.

Caption: Generalized workflow for the synthesis of (E)-5-Tetradecene via the Wittig reaction.

Caption: Conceptual diagram of the potential biological activities of (E)-5-Tetradecene.

Conclusion and Future Directions

(E)-5-Tetradecene is a readily characterizable long-chain alkene with established methods for its synthesis and analysis. While its presence in natural sources is known, its biological activities remain largely unexplored. The antimicrobial and cytotoxic potential suggested by related compounds indicates that (E)-5-Tetradecene is a promising candidate for further investigation in drug discovery and development. Future research should focus on the systematic evaluation of its biological effects using in vitro and in vivo models to elucidate its mechanisms of action and potential therapeutic applications. The exploration of its role as a semiochemical could also lead to novel applications in agriculture and pest management.

References

- 1. Buy (E)-5-Tetradecene (EVT-413006) | 41446-66-6 [evitachem.com]

- 2. 5-Tetradecene, (E)- [webbook.nist.gov]

- 3. 5-Tetradecene, (5E)- | C14H28 | CID 5353013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Tetradecene, (E)- [webbook.nist.gov]

- 5. 5-Tetradecene, (E)- [webbook.nist.gov]

- 6. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]

- 7. (E)-5-tetradecene, 41446-66-6 [thegoodscentscompany.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insect pheromones - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isomeric Forms of 5-Tetradecene

Abstract

5-Tetradecene (C₁₄H₂₈) is a long-chain alkene that exists primarily as two geometric isomers: (Z)-5-tetradecene (cis) and (E)-5-tetradecene (trans). The spatial arrangement of the alkyl groups across the carbon-carbon double bond at the C-5 position dictates their distinct physical, chemical, and spectral properties. Understanding these differences is critical for applications in organic synthesis, materials science, and as potential scaffolds or intermediates in drug development. This guide provides a comprehensive overview of the core characteristics of these isomers, detailed experimental protocols for their synthesis and analysis, and a summary of their quantitative properties.

Introduction to 5-Tetradecene Isomers

The isomeric forms of 5-tetradecene are defined by the orientation of the substituents around the double bond located between the fifth and sixth carbon atoms of the fourteen-carbon chain.[1]

-

(Z) -5-Tetradecene (cis-5-Tetradecene): In this isomer, the higher-priority alkyl chains (a butyl group and an octyl group) are positioned on the same side of the double bond. This arrangement introduces steric hindrance, resulting in a bent molecular shape.

-

(E) -5-Tetradecene (trans-5-Tetradecene): Here, the higher-priority alkyl chains are on opposite sides of the double bond, leading to a more linear and stable molecular structure.[1]

These structural differences significantly influence their physical properties, such as boiling point and density, as well as their behavior in analytical techniques like chromatography and spectroscopy.

Quantitative Data and Physical Properties

The distinct geometries of the (E) and (Z) isomers lead to measurable differences in their physical and chemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | (E)-5-Tetradecene | (Z)-5-Tetradecene | Reference |

| Molecular Formula | C₁₄H₂₈ | C₁₄H₂₈ | [1][2] |

| Molecular Weight | 196.37 g/mol | 196.37 g/mol | [1][2] |

| CAS Registry Number | 41446-66-6 | 41446-62-2 | [3][4] |

| IUPAC Name | (E)-tetradec-5-ene | (Z)-tetradec-5-ene | [3][4] |

| Synonyms | trans-5-Tetradecene | cis-5-Tetradecene | [2][3] |

| Boiling Point | ~250 °C (estimated) | N/A | [1] |

| Density | ~0.8 g/cm³ at 20 °C (estimated) | N/A | [1] |

| Kovats Retention Index (Standard Non-polar) | 1378, 1386, 1387 | 1372, 1383, 1384 | [4][5] |

| Kovats Retention Index (Standard Polar) | 1415.8 - 1438 | 1413.6 - 1443 | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis, separation, and characterization of 5-tetradecene isomers are crucial for research and development.

Synthesis Protocols

Protocol 1: Stereoselective Synthesis of (E)-5-Tetradecene via Dehydrohalogenation

This method involves the elimination of a hydrogen halide from an alkyl halide using a strong base to favor the more stable trans product.[1]

-

Starting Material: 5-Bromotetradecane.

-

Reagents: A strong, non-bulky base such as potassium hydroxide (KOH) dissolved in ethanol.

-

Procedure: a. Dissolve 5-bromotetradecane in a suitable solvent like ethanol in a round-bottom flask. b. Add the ethanolic KOH solution to the flask. c. Reflux the mixture for several hours to promote the E2 elimination reaction. The reaction temperature is typically maintained at the boiling point of the solvent. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using a nonpolar solvent (e.g., hexane) and water to remove inorganic salts. f. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the resulting crude product via fractional distillation or column chromatography to isolate (E)-5-tetradecene.

Protocol 2: Stereoselective Synthesis of (Z)-5-Tetradecene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes with high (Z)-selectivity when using non-stabilized ylides.

-

Starting Materials: Nonyltriphenylphosphonium bromide and pentanal.

-

Reagents: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

-

Procedure: a. Suspend nonyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension to 0 °C or lower in an ice bath. c. Add n-BuLi dropwise to the suspension to form the deep red-colored ylide. Stir for 1-2 hours at this temperature. d. Add pentanal dropwise to the ylide solution. The color will dissipate as the reaction proceeds. e. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. f. Quench the reaction by adding water. g. Perform a liquid-liquid extraction with a nonpolar solvent (e.g., pentane). h. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). i. Filter and concentrate the solvent in vacuo. j. The crude product contains triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-5-tetradecene.

Analytical Protocols

Protocol 3: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective technique for separating the (E) and (Z) isomers, while MS allows for their identification based on fragmentation patterns.[6][7]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers based on boiling point differences. For enhanced separation, a more polar column can be used.[6]

-

GC Conditions: a. Injector Temperature: 250 °C. b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 5 °C/min. d. Injection Mode: Split (e.g., 50:1 split ratio).

-

MS Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 300. c. Ion Source Temperature: 230 °C.

-

Data Analysis: The (Z)-isomer typically has a slightly shorter retention time on nonpolar columns compared to the more linear (E)-isomer. The mass spectra for both isomers will be very similar, showing a molecular ion peak (M⁺) at m/z 196 and characteristic fragmentation patterns of long-chain alkenes. Identification is confirmed by comparing retention times and spectra to known standards.

Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is definitive for distinguishing between cis and trans isomers based on the coupling constants of the vinylic protons.[8][9]

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Interpretation: a. Vinylic Protons (H-5 and H-6): These protons will appear as a multiplet in the range of δ 5.3-5.5 ppm. b. Coupling Constant (³JHH): The key differentiating feature is the coupling constant between the vinylic protons.

- For (Z) -5-tetradecene , the dihedral angle results in a smaller coupling constant, typically in the range of 8-12 Hz .

- For (E) -5-tetradecene , the trans arrangement leads to a larger coupling constant, typically 14-18 Hz . c. Allylic Protons (H-4 and H-7): Protons on the carbons adjacent to the double bond will appear around δ 2.0 ppm. d. Alkyl Chain Protons: The remaining methylene (-(CH₂)ₙ-) and methyl (-CH₃) protons will appear upfield (δ 0.8-1.4 ppm).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 5-tetradecene isomers.

Caption: Workflow for the stereoselective synthesis of (Z)-5-tetradecene.

Caption: Process flow for synthesizing (E)-5-tetradecene.

Caption: Workflow for the analysis of 5-tetradecene isomers.

References

- 1. Buy (E)-5-Tetradecene (EVT-413006) | 41446-66-6 [evitachem.com]

- 2. 5-Tetradecene, (Z)- [webbook.nist.gov]

- 3. 5-Tetradecene, (E)- [webbook.nist.gov]

- 4. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Tetradecene, (5E)- | C14H28 | CID 5353013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vurup.sk [vurup.sk]

- 7. 5-Tetradecene, (E)- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of (E)-5-Tetradecene: A Technical Overview for Researchers

(E)-5-Tetradecene is an unsaturated hydrocarbon with the chemical formula C₁₄H₂₈. It is a member of the alkene family, characterized by a carbon-carbon double bond. Specifically, it is a monounsaturated fatty acid with a double bond at the fifth carbon position, in the trans (E) configuration. While the biological activities of many alkenes are well-documented, specific research on (E)-5-tetradecene is limited. This guide provides a comprehensive overview of the known information and explores the potential biological activities based on related compounds, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of (E)-5-tetradecene is fundamental to exploring its biological potential.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈ | [1][2][3][4] |

| Molecular Weight | 196.37 g/mol | [1] |

| IUPAC Name | (E)-tetradec-5-ene | [1] |

| CAS Number | 41446-66-6 | [3][4] |

| Appearance | Not specified | |

| Boiling Point | ~250 °C (estimated) | [5] |

| Density | ~0.8 g/cm³ at 20 °C (estimated) | [5] |

Known and Potential Biological Activities

Direct studies on the biological activity of (E)-5-tetradecene are not extensively reported in the scientific literature. However, based on the activities of structurally similar compounds, several potential areas of interest can be inferred.

Pheromonal and Semiochemical Activity

The most documented biological role for long-chain alkenes and alkanes is in chemical communication between organisms, particularly insects. These compounds often act as pheromones (communicating within the same species) or kairomones (communicating between different species).

While (E)-5-tetradecene has not been definitively identified as a pheromone for a specific species, its structural analogs have well-established roles:

-

(E)-5-Octadecene: Acts as a sex pheromone in the rice stem borer moth (Chilo suppressalis).[6]

-

(E)-11-Tetradecenal: A major component of the sex pheromone of the spruce budworm (Choristoneura fumiferana).[5]

-

Tetradecane: Has been identified as a potent attractant for the mirid bugs Apolygus lucorum and Adelphocoris suturalis, which are significant agricultural pests.[7][8]

Given these examples, it is plausible that (E)-5-tetradecene could function as a semiochemical for certain insect species.

Antimicrobial and Antioxidant Activities

Some studies have indicated that related unsaturated hydrocarbons possess antimicrobial and antioxidant properties:

-

1-Tetradecene: Found in the leaves of Sesbania grandiflora, this isomer has been identified as having antimicrobial, antioxidant, and anticancer properties.[5] It has also been found in the aqueous extract of the mushroom Lentinus squarrosulus and is reported to have anti-tuberculosis activity.[9]

-

Tetradecane: This saturated counterpart has shown broad antibacterial and antifungal properties.[10]

These findings suggest that (E)-5-tetradecene could be investigated for similar antimicrobial or antioxidant effects.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of (E)-5-tetradecene are not available. However, standard methodologies used for evaluating the activities of related compounds can be adapted.

Pheromone Identification and Behavioral Assays

A general workflow for identifying and validating an insect attractant is outlined below.

-

Volatile Collection: Volatiles from the source (e.g., insect pheromone glands or host plants) are collected using techniques like solid-phase microextraction (SPME) or air entrainment. For instance, in the study of tetradecane as a mirid bug attractant, volatiles from Phaseolus vulgaris pods were collected for 8 hours on an adsorption column.[7]

-

GC-MS Analysis: The collected volatiles are analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents.[7]

-

Electroantennography (EAG): Synthetic standards of the identified compounds are puffed over an excised insect antenna to measure the electrical response, indicating which compounds are detected by the insect.[7]

-

Olfactometer Assays: Behavioral responses to the active compounds are tested in a controlled environment, such as a Y-tube olfactometer, where the insect chooses between treated and control air streams.[7]

-

Field Trapping: The most promising compounds are then tested as baits in traps in the field to confirm their attractiveness under natural conditions.[7]

Antimicrobial Activity Assays

Standard assays can be used to determine the antimicrobial potential of (E)-5-tetradecene.

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC). The compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.

-

Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with the target microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.

Signaling Pathways

No specific signaling pathways in mammalian cells have been identified for (E)-5-tetradecene. In insects, the perception of pheromones and other semiochemicals is mediated by the olfactory system.

References

- 1. 5-Tetradecene, (5E)- | C14H28 | CID 5353013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Tetradecene, (E)- [webbook.nist.gov]

- 4. 5-Tetradecene, (E)- [webbook.nist.gov]

- 5. Buy (E)-5-Tetradecene (EVT-413006) | 41446-66-6 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

(E)-5-Tetradecene: A Technical Guide to Investigating its Potential Pheromonal Activity

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

(E)-5-Tetradecene is a C14 mono-unsaturated alkene whose potential role as an insect pheromone is not yet documented in publicly available scientific literature. However, its structural similarity to known insect sex pheromones suggests it may possess biological activity. This technical guide provides a comprehensive overview of the evidence from structurally related compounds and outlines a rigorous set of experimental protocols for the systematic evaluation of (E)-5-Tetradecene as a potential pheromone. The methodologies detailed herein cover electrophysiological screening, behavioral assays, and field validation, providing a complete framework for its investigation.

Introduction: The Case for Investigating (E)-5-Tetradecene

Insect pheromones are vital chemical signals that mediate intraspecific behaviors, most notably mating.[1] The majority of identified moth sex pheromones are C10 to C18 unsaturated fatty alcohols, acetates, or aldehydes.[2] The structural characteristics of (E)-5-Tetradecene—a fourteen-carbon chain with a single double bond—place it firmly within this class of compounds, suggesting its potential for interaction with insect olfactory systems.

While direct research on (E)-5-Tetradecene is absent, several structurally analogous compounds have been identified as key pheromone components in various insect species. This guide synthesizes this information and presents a clear, actionable research path for determining the potential pheromonal activity of (E)-5-Tetradecene.

Evidence from Structurally Related C14 Alkenes and Derivatives

The pheromonal activity of various C14 compounds, particularly those with a double bond at or near the 5-position, is well-established. This provides a strong rationale for investigating the trans isomer, (E)-5-Tetradecene. The biological activity of these related compounds is summarized in Table 1.

| Compound Name | Insect Species | Pheromone Type/Activity |

| (Z)-5-Tetradecen-1-yl acetate | Asparagus moth (Parahypopta caestrum) | Sex pheromone component[3] |

| (Z)-5-Tetradecen-1-yl acetate | Striped cutworm (Euxoa tessellata) | Sex pheromone component[3][4] |

| (Z)-5-Tetradecen-1-yl acetate | Multiple Lepidoptera species | Key sex pheromone component[5][6] |

| (E)-5-Tetradecen-1-ol | Endotricha flammealis | Component of chemical communication system[7] |

| (Z)-5-Tetradecen-1-ol | Yellowheaded spruce sawfly (Pikonema alaskensis) | Secondary sex pheromone; synergist[8] |

Experimental Protocols for Pheromone Activity Evaluation

To systematically assess the potential pheromonal activity of (E)-5-Tetradecene, a multi-tiered approach is required, progressing from physiological screening to behavioral confirmation and field validation.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect antenna to a volatile stimulus. It serves as a rapid and effective primary screening tool to determine if the insect's olfactory receptor neurons can detect the compound.

Methodology:

-

Insect Preparation: An adult insect (typically a male if screening for a female-emitted sex pheromone) is anesthetized using CO2 or by chilling. The head is excised, and one antenna is carefully removed. Alternatively, a whole-insect preparation can be used to improve signal stability.[9]

-

Electrode Placement: The base of the antenna is placed into a glass capillary indifferent electrode containing a saline solution (e.g., Ringer's solution). The distal tip of the antenna is either inserted into a recording electrode or connected to it via a conductive gel to complete the circuit.[9]

-

Stimulus Preparation: A solution of (E)-5-Tetradecene is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations (e.g., 1 ng/µL to 100 µg/µL). A small volume (e.g., 10 µL) is applied to a filter paper strip, and the solvent is allowed to evaporate.

-

Air Delivery System: The antenna is positioned within a humidified, purified air stream flowing at a constant rate (e.g., 0.5 L/min).

-

Stimulus Delivery: The filter paper with the test compound is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube, and a puff of air (e.g., 200 ms duration) is injected through the pipette, carrying the odorant over the antenna.

-

Data Recording: The voltage change (depolarization) across the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the EAG response (in millivolts) is measured. A solvent blank and a known pheromone (positive control) are used for comparison.[10]

Wind Tunnel Bioassay

A wind tunnel provides a semi-naturalistic environment to study an insect's flight behavior in response to an odor plume. This assay is critical for determining if a compound elicits a behavioral response, such as upwind flight and source location.[11][12]

Methodology:

-

Tunnel Setup: A glass or Plexiglas wind tunnel is used with a controlled, laminar airflow (e.g., 30-50 cm/s).[11][13] Lighting conditions are set to mimic the insect's natural period of activity (e.g., scotopic conditions for nocturnal moths).

-

Pheromone Source: A rubber septum or filter paper is loaded with a precise amount of synthetic (E)-5-Tetradecene (e.g., 100 ng) and placed upwind in the tunnel.

-

Insect Acclimation and Release: Male moths, conditioned to the appropriate light/dark cycle, are placed individually on a release platform at the downwind end of the tunnel. They are allowed to acclimate for several minutes.

-

Behavioral Observation: The flight path of the insect is recorded using a camera. A series of key behaviors are scored for each insect over a set period (e.g., 3 minutes).[14]

-

Taking Flight (TF): The insect initiates flight.

-

Orientation Flight (OR): The insect flies upwind in a zigzagging pattern within the odor plume.

-

Halfway Upwind (HW): The insect successfully flies past the midpoint of the tunnel.

-

Source Approach (APP): The insect flies within a defined radius of the pheromone source (e.g., 10 cm).

-

Source Landing (LA): The insect lands on or very near the pheromone source.[14][15]

-

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated. Results are compared against a solvent control and a positive control (a known pheromone). Statistical analysis (e.g., Chi-squared test) is used to determine significant differences in response rates.[15]

Field Trapping Experiments

The definitive test of a compound's activity as a long-range attractant is its ability to lure insects to traps in their natural environment.[16]

Methodology:

-

Lure Preparation: Lures are prepared by loading rubber septa or polyethylene vials with a specific dose of (E)-5-Tetradecene (e.g., ranging from 10 µg to 10 mg). A control lure containing only the solvent is also prepared.

-

Trap Selection and Placement: Common pheromone traps (e.g., delta traps or wing traps with a sticky liner) are used.[17] Traps are deployed in the field in a randomized block design with a significant distance between traps (e.g., >50 meters) to avoid interference. Trap height and position relative to host plants are optimized based on the target insect's biology.[17]

-

Experimental Period: Traps are left in the field for a set period (e.g., 7 days), after which the number of captured target insects in each trap is counted. The lures and sticky liners are then replaced, and the trap positions are re-randomized to account for location-based variability.

-

Data Analysis: The mean number of insects captured per trap per day is calculated for each treatment. The data are statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to determine if traps baited with (E)-5-Tetradecene captured significantly more insects than the control traps.[18]

Visualization of Workflows and Pathways

To clarify the relationships between these experimental procedures and the underlying biological processes, the following diagrams are provided.

References

- 1. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scent.vn [scent.vn]

- 6. researchgate.net [researchgate.net]

- 7. Semiochemical compound: (E)-5-Tetradecen-1-ol | C14H28O [pherobase.com]

- 8. (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ento.psu.edu [ento.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pheromone-baited traps optimal: Topics by Science.gov [science.gov]

- 17. Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Sex Pheromone Attracts the Leishmaniasis Vector Lutzomyia longipalpis (Diptera: Psychodidae) to Traps in the Field - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of (E)-5-Tetradecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Tetradecene is a long-chain, unsaturated hydrocarbon with a single double bond located at the fifth carbon position.[1][2][3][4] Its chemical structure, characterized by the presence of this reactive double bond, makes it susceptible to various degradation pathways, including oxidation, and to a lesser extent, photolysis. Due to its nonpolar nature and long alkyl chain, it is practically insoluble in water, rendering hydrolytic degradation largely insignificant under normal environmental conditions. This guide provides a comprehensive overview of the stability and potential degradation pathways of (E)-5-Tetradecene, offering detailed experimental protocols for stability assessment and visualization of key degradation mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (E)-5-Tetradecene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H28 | [1][2][3][4] |

| Molecular Weight | 196.37 g/mol | [1][2][3][4] |

| CAS Number | 41446-66-6 | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~250 °C (Estimated) | [1] |

| Density | ~0.8 g/cm³ at 20 °C (Estimated) | [1] |

| Water Solubility | Insoluble | [5] |

Stability Profile

The stability of (E)-5-Tetradecene is primarily influenced by its susceptibility to oxidation at the carbon-carbon double bond. As a trans-alkene, it is thermodynamically more stable than its cis-isomer, (Z)-5-tetradecene, due to reduced steric hindrance. The stability of alkenes also generally increases with the degree of substitution at the double bond.

Degradation Pathways

The principal degradation pathways for (E)-5-Tetradecene are oxidative cleavage of the double bond. Hydrolysis is not a significant degradation pathway due to the compound's insolubility in water. Photolytic degradation can occur but typically requires the presence of photosensitizers or high-energy UV light.

Oxidative Degradation

Oxidative degradation is the most significant pathway for the breakdown of (E)-5-Tetradecene. The primary mechanisms involve reaction with ozone (ozonolysis) and strong oxidizing agents like potassium permanganate.

1. Ozonolysis:

Ozonolysis involves the reaction of (E)-5-Tetradecene with ozone, leading to the cleavage of the carbon-carbon double bond. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[6] The ozonide can then be worked up under reductive or oxidative conditions to yield different products.

-

Reductive Work-up: Treatment of the ozonide with a reducing agent, such as zinc dust or dimethyl sulfide, will yield two aldehydes: pentanal and nonanal .[6][7]

-

Oxidative Work-up: Treatment of the ozonide with an oxidizing agent, such as hydrogen peroxide, will yield two carboxylic acids: pentanoic acid and nonanoic acid .[7][8]

2. Oxidation with Potassium Permanganate (KMnO4):

Reaction with potassium permanganate under different conditions can lead to either diol formation or oxidative cleavage.

-

Cold, Dilute KMnO4: Under mild conditions, (E)-5-Tetradecene can be oxidized to a diol, (5R,6S)-tetradecane-5,6-diol .

-

Hot, Acidic/Basic KMnO4: Under harsh conditions, the double bond is cleaved, leading to the formation of carboxylic acids. Similar to oxidative ozonolysis, the products are pentanoic acid and nonanoic acid .[9][10]

Caption: Predicted oxidative degradation pathways of (E)-5-Tetradecene.

Photolytic Degradation

Direct photolysis of (E)-5-Tetradecene is expected to be slow as simple alkenes do not strongly absorb UV-Vis light in the solar spectrum. However, photodegradation can be initiated in the presence of photosensitizers, which can lead to the formation of radical species and subsequent oxidation. The specific products of photolytic degradation are diverse and depend on the reaction conditions, but would likely involve oxidation at or adjacent to the double bond.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of (E)-5-Tetradecene.

Oxidative Stability Testing (Ozonolysis)

Objective: To determine the oxidative degradation products of (E)-5-Tetradecene upon reaction with ozone.

Materials:

-

(E)-5-Tetradecene

-

Methanol (CH3OH), analytical grade

-

Ozone generator

-

Dry ice/acetone bath

-

Round-bottom flask with a gas inlet tube

-

Magnetic stirrer

-

Reducing agent (e.g., Zinc dust or Dimethyl sulfide) or Oxidizing agent (e.g., 30% Hydrogen peroxide)

-

Apparatus for extraction (separatory funnel)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Dissolve a known amount of (E)-5-Tetradecene in methanol in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.[6]

-

Bubble ozone gas from the ozone generator through the solution with stirring. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[6]

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

For Reductive Work-up: Add zinc dust and a small amount of acetic acid to the reaction mixture and allow it to stir at room temperature.

-

For Oxidative Work-up: Add hydrogen peroxide to the reaction mixture and stir.

-

After the work-up is complete, extract the products with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Analyze the resulting residue by GC-MS to identify the degradation products (pentanal/nonanal for reductive work-up, pentanoic acid/nonanoic acid for oxidative work-up).[11][12]

Caption: Experimental workflow for the ozonolysis of (E)-5-Tetradecene.

Hydrolytic Stability Testing

Objective: To assess the hydrolytic stability of (E)-5-Tetradecene. Given its insolubility, a dispersion or emulsion-based method is required. This protocol is adapted from OECD Guideline 111.[13]

Materials:

-

(E)-5-Tetradecene

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

A suitable co-solvent (e.g., acetonitrile) to aid dispersion, used at a minimal concentration (<1%)

-

Constant temperature bath or incubator (e.g., 25 °C and 50 °C)

-

Sealed, sterile test vessels (e.g., amber glass vials with PTFE-lined caps)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Prepare solutions of (E)-5-Tetradecene in the buffer solutions. Due to its insolubility, a stable dispersion or emulsion should be created using vigorous stirring or sonication, potentially with a minimal amount of a co-solvent. The final concentration should be below the limit of solubility.

-

Fill the test vessels with the prepared solutions, ensuring minimal headspace.

-

Incubate the vessels in the dark at a constant temperature (e.g., 25 °C). A higher temperature (e.g., 50 °C) can be used for accelerated testing.

-

At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw samples for analysis.

-

Extract the (E)-5-Tetradecene from the aqueous matrix using a suitable organic solvent.

-